(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate
Overview
Description
(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Arylation Techniques
A study by Akkaoui et al. (2010) explored the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine. This method was employed to synthesize various 3-(hetero)arylimidazo[1,2-b]pyridazines, demonstrating the potential of this compound in organic synthesis and medicinal chemistry applications. The study highlighted the efficacy of microwave-assisted, one-pot, two-step processes involving Suzuki cross-coupling and palladium-catalyzed arylation (Akkaoui et al., 2010).
2. Synthesis and Structural Analysis
Research by Sallam et al. (2021) focused on synthesizing and structurally analyzing a related compound, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. The study provided insights into the molecular structure, employing techniques like Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. Such research underscores the compound's relevance in the field of medicinal chemistry and material sciences (Sallam et al., 2021).
3. VEGFR-2 Kinase Inhibitory Activity
A convergent and streamlined synthesis approach for developing selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors was studied by Ishimoto et al. (2013). This research utilized 6-chloroimidazo[1,2-b]pyridazine in the final step of synthesizing VEGFR-2 kinase inhibitors, indicating the compound's potential in the development of targeted cancer therapies (Ishimoto et al., 2013).
4. Antiviral Activities
The synthesis of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives and their antiviral activities was investigated by Galtier et al. (2003). They found that specific derivatives of this compound demonstrated potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus, highlighting its potential in antiviral drug development (Galtier et al., 2003).
properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-6(14)15-5-7-4-11-9-3-2-8(10)12-13(7)9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBWLGANSUSVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN=C2N1N=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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